2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline moiety, which is known for its biological activity, and a pyrrolidinone group, which is often found in bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Pyrrolidinone Moiety: The pyrrolidinone group is synthesized through the reaction of succinic anhydride with ammonia or primary amines.
Coupling Reaction: The final step involves coupling the quinoline derivative with the pyrrolidinone moiety using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone moiety, potentially converting them to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxylated pyrrolidinone derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive moieties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide involves its interaction with various molecular targets:
Molecular Targets: The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The pyrrolidinone group can interact with enzymes, inhibiting their activity.
Pathways Involved: The compound may affect pathways related to cell cycle regulation and apoptosis, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dioxopyrrolidin-1-yl)-N-(quinolin-8-yl)acetamide: Lacks the methoxy group, which may affect its biological activity.
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyquinolin-8-yl)acetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and solubility.
Uniqueness
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide is unique due to the presence of both the methoxyquinoline and pyrrolidinone moieties, which confer distinct chemical and biological properties. The methoxy group enhances its lipophilicity, potentially improving its cellular uptake and bioavailability.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-23-13-6-5-10-3-2-4-11(16(10)18-13)17-12(20)9-19-14(21)7-8-15(19)22/h2-6H,7-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZASWTAOBFJQSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2NC(=O)CN3C(=O)CCC3=O)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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